molecular formula C14H21N3O B5573216 1-cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea

1-cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea

Cat. No.: B5573216
M. Wt: 247.34 g/mol
InChI Key: XUPGANVQJLTRNJ-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea is a synthetic organic compound with the molecular formula C14H21N3O It is characterized by the presence of a cyclohexyl group, a pyridinyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea typically involves the reaction of cyclohexyl isocyanate with 2-(pyridin-4-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea can be compared with other similar compounds, such as:

    1-cyclohexyl-3-[2-(pyridin-3-yl)ethyl]urea: Similar structure but with a different position of the pyridinyl group.

    1-cyclohexyl-3-[2-(pyridin-2-yl)ethyl]urea: Another positional isomer with potential differences in biological activity.

    1-cyclohexyl-3-[2-(quinolin-4-yl)ethyl]urea: Contains a quinoline ring instead of pyridine, which may confer different properties.

The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-cyclohexyl-3-(2-pyridin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c18-14(17-13-4-2-1-3-5-13)16-11-8-12-6-9-15-10-7-12/h6-7,9-10,13H,1-5,8,11H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPGANVQJLTRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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